ethyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate
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Overview
Description
Ethyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidinyl group and a carbamate moiety, making it a subject of interest for researchers.
Mechanism of Action
Target of Action
A structurally similar compound, apixaban, is known to inhibit activated factor x (fxa) in the coagulation cascade .
Mode of Action
Apixaban, a similar compound, inhibits fxa, reducing thrombin generation and indirectly inhibiting platelet aggregation . It’s plausible that ethyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate may have a similar mode of action.
Biochemical Pathways
By analogy with apixaban, it might be involved in the coagulation cascade, specifically in the inhibition of fxa .
Pharmacokinetics
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It’s plausible that this compound may have similar ADME properties.
Result of Action
Apixaban demonstrates dose-dependent antithrombotic efficacy in animal models . It’s plausible that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate typically involves the reaction of 4-methyl-3-(2-oxopiperidin-1-yl)aniline with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine.
Scientific Research Applications
Ethyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate can be compared with other similar compounds such as:
Ethyl N-phenylcarbamate: Lacks the piperidinyl group, making it less versatile in certain applications.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which may affect its reactivity and solubility.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-3-20-15(19)16-12-8-7-11(2)13(10-12)17-9-5-4-6-14(17)18/h7-8,10H,3-6,9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXWTFQTDVTKHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)C)N2CCCCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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